4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C29H38BrN3O5. This compound is notable for its unique structure, which includes a brominated phenyl ring, a dodecanoylamino group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the following steps:
Acylation: The attachment of the dodecanoylamino group through an acylation reaction.
Hydrazonation: The formation of the carbohydrazonoyl group.
Esterification: The final step involves the esterification of the phenyl ring with methoxybenzoic acid.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoate moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
769150-49-4 |
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Molecular Formula |
C29H38BrN3O5 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H38BrN3O5/c1-3-4-5-6-7-8-9-10-11-12-27(34)31-21-28(35)33-32-20-23-19-24(30)15-18-26(23)38-29(36)22-13-16-25(37-2)17-14-22/h13-20H,3-12,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+ |
InChI Key |
YNAGWSFCYJEXBD-UZWMFBFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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